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molecular formula C7H7N3O B1268161 1-Azido-3-methoxybenzene CAS No. 3866-16-8

1-Azido-3-methoxybenzene

Cat. No. B1268161
M. Wt: 149.15 g/mol
InChI Key: HVKZQLYQRLHTTQ-UHFFFAOYSA-N
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Patent
US04145364

Procedure details

A solution of 10.73g. (0.07 mole) of 3-methoxyphenylazide in 100 ml. of hexane was added to 20 ml. of concentrated hydrofluoric acid and the reaction mixture, contained in a bomb, was aged for 10 hours at room temperature with agitation. The reaction mixture was then cooled, vented, and poured from the bomb. The bomb was then rinsed with 50 ml. of water, followed by 20 ml. of dichloromethane. The reaction mixture poured from the bomb was blown down under nitrogen, and then combined with the bomb rinsings, and this mixture was cooled and brought to a pH of about 12 with KOH pellets. The mixture was extracted three times with 50 ml. of dichloromethane per extraction, and the combined extracts were dried over MgSO4 and concentrated to 7.31g. (53%) of a dark oil. An aliquot of this product was distilled under reduced pressure to obtain a pale yellow oil with a b.p. of 150°-152° C. at 50 mm. Hg. Structure of the final product as 3-methoxy-4-fluoroaniline was confirmed by mass spectroscopy.
Quantity
0.07 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:9]=[N+]=[N-])[CH:6]=[CH:7][CH:8]=1.[FH:12]>CCCCCC>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]=[CH:7][C:8]=1[F:12])[NH2:9]

Inputs

Step One
Name
Quantity
0.07 mol
Type
reactant
Smiles
COC=1C=C(C=CC1)N=[N+]=[N-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
ADDITION
Type
ADDITION
Details
poured from the bomb
WASH
Type
WASH
Details
The bomb was then rinsed with 50 ml
ADDITION
Type
ADDITION
Details
The reaction mixture poured from the bomb
TEMPERATURE
Type
TEMPERATURE
Details
this mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times with 50 ml
EXTRACTION
Type
EXTRACTION
Details
of dichloromethane per extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 7.31g
DISTILLATION
Type
DISTILLATION
Details
An aliquot of this product was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a pale yellow oil with a b.p. of 150°-152° C. at 50 mm. Hg

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
COC=1C=C(N)C=CC1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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